6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid

Description

Historical Context and Discovery

The historical development of this compound can be traced through the broader evolution of naphthalene chemistry and aromatic sulfonation methodologies. The compound was first documented in the United States Environmental Protection Agency Toxic Substances Control Act Chemical Substances Inventory, where it was assigned the Chemical Abstracts Service registry number 70714-67-9. This regulatory documentation marked its formal recognition as a commercial chemical substance in United States commerce, establishing its legitimacy within the framework of chemical manufacturing and research applications.

The synthetic pathways leading to this compound emerged from decades of research into aromatic sulfonation reactions, particularly those involving naphthalene derivatives. Early investigations into electrophilic aromatic substitution on naphthalene systems demonstrated that sulfonation could be achieved through various methodologies, with chlorosulfonic acid serving as one of the most effective reagents for introducing sulfonyl chloride functionality. The development of regioselective sulfonation protocols became crucial for accessing specifically substituted naphthalene derivatives, as the inherent reactivity patterns of naphthalene could lead to multiple substitution products without proper control of reaction conditions.

Research conducted in the pharmaceutical industry during the late twentieth century highlighted the importance of sulfonamide-containing compounds as potential therapeutic agents. This recognition drove intensive efforts to develop efficient synthetic routes to chlorosulfonyl-substituted aromatic compounds, which could serve as key intermediates for sulfonamide synthesis. The combination of carboxylic acid and hydroxyl functionalities with the reactive chlorosulfonyl group created opportunities for accessing complex molecular frameworks through divergent synthetic strategies.

Patent literature from this period reveals extensive investigations into the preparation of substituted naphthoic acids for various applications. One notable contribution came from research on hydroxy naphthoic acid synthesis, where investigators developed improved methodologies for carboxylation reactions using carbon dioxide and potassium naphtholate intermediates. These developments provided crucial insights into the regioselective functionalization of naphthalene systems and established foundational principles that would later inform the synthesis of more complex derivatives like this compound.

Structural Significance in Naphthalene Derivatives

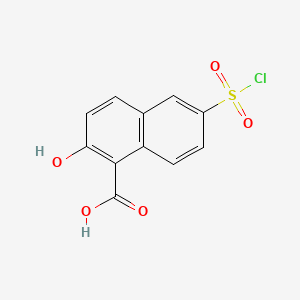

The structural architecture of this compound embodies several key design principles that distinguish it within the broader family of naphthalene derivatives. The naphthalene core system provides a rigid, planar aromatic framework that serves as an ideal scaffold for displaying multiple functional groups in defined spatial relationships. The positioning of substituents at the 1, 2, and 6 positions creates a unique electronic and steric environment that influences both the compound's reactivity profile and its potential biological activities.

The carboxylic acid functionality at the 1-position introduces significant electronic effects through its electron-withdrawing character, which modulates the reactivity of other positions on the naphthalene ring system. This positioning is particularly advantageous because it allows for straightforward derivatization through standard carboxylic acid chemistry, including ester formation, amide coupling, and reduction reactions. The proximity of the carboxylic acid to the hydroxyl group at the 2-position creates opportunities for intramolecular hydrogen bonding, which can influence the compound's conformational preferences and stability.

The hydroxyl substituent at the 2-position contributes both electronic and steric effects that are crucial for the compound's overall reactivity profile. Phenolic hydroxyl groups are known to be strongly activating toward electrophilic aromatic substitution, and their presence can direct subsequent substitution reactions to specific positions on the aromatic ring. In the case of this compound, the hydroxyl group's influence extends beyond simple activation effects to include potential coordination interactions with metal catalysts and hydrogen bonding interactions with biological targets.

| Structural Feature | Position | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| Carboxylic Acid | 1 | Electron-withdrawing | Amide formation, esterification |

| Hydroxyl Group | 2 | Electron-donating | Metal coordination, H-bonding |

| Chlorosulfonyl Group | 6 | Electron-withdrawing | Nucleophilic substitution |

The chlorosulfonyl functionality at the 6-position represents the most reactive site within the molecule and serves as the primary handle for further synthetic elaboration. Chlorosulfonyl groups are highly electrophilic and readily undergo nucleophilic substitution reactions with various nitrogen, oxygen, and carbon nucleophiles. This reactivity pattern has been extensively exploited in medicinal chemistry programs, where the chlorosulfonyl group serves as a key intermediate for accessing sulfonamide derivatives with potential biological activity.

Recent computational studies have provided detailed insights into the electronic structure and reactivity patterns of substituted naphthalene derivatives. Density functional theory calculations have revealed that the combination of electron-donating and electron-withdrawing substituents on the naphthalene framework creates complex electronic distributions that can be fine-tuned through careful selection of substitution patterns. In this compound, the interplay between the activating hydroxyl group and the deactivating carboxylic acid and chlorosulfonyl substituents creates a balanced reactivity profile that facilitates selective transformations.

The synthetic utility of this compound extends beyond its role as a simple intermediate to include applications in the development of advanced materials and pharmaceutical agents. The rigid naphthalene framework provides excellent shape complementarity for binding to biological targets, while the multiple functional groups enable fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These characteristics have made this compound a valuable starting point for structure-activity relationship studies in drug discovery programs.

The regioselective synthesis of this compound has been achieved through carefully controlled chlorosulfonation reactions, typically involving the treatment of 2-hydroxy-1-naphthoic acid with chlorosulfonic acid under controlled temperature conditions. The success of these transformations depends critically on the inherent directing effects of the pre-existing substituents, which guide the incoming electrophile to the desired position while minimizing formation of undesired regioisomers. Understanding these directing effects has been crucial for developing efficient synthetic protocols and has contributed to broader advances in the field of regioselective aromatic functionalization.

Properties

IUPAC Name |

6-chlorosulfonyl-2-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO5S/c12-18(16,17)7-2-3-8-6(5-7)1-4-9(13)10(8)11(14)15/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGWIRDQNSSAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)O)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7072121 | |

| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70714-67-9 | |

| Record name | 6-(Chlorosulfonyl)-2-hydroxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70714-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070714679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarboxylic acid, 6-(chlorosulfonyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7072121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chlorosulphonyl)-2-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

- Starting Material: 1-Naphthalenecarboxylic acid (or derivatives such as 6-hydroxy-2-naphthoic acid)

- Chlorosulfonation: Treatment with chlorosulfonic acid to introduce the chlorosulfonyl group at the 6-position

- Hydroxyl Group Introduction: Either present initially or introduced via hydrolysis or oxidative methods

Detailed Synthetic Routes and Reaction Conditions

Chlorosulfonation of 1-Naphthalenecarboxylic Acid

- Reagents: Chlorosulfonic acid (ClSO3H)

- Conditions: Controlled temperature (often 0–100 °C), reaction time varies (typically several hours)

- Mechanism: Electrophilic aromatic substitution where the chlorosulfonyl group (-SO2Cl) substitutes at the 6-position of the naphthalene ring due to regioselectivity influenced by the carboxylic acid and hydroxyl substituents.

- Outcome: Formation of 6-(chlorosulfonyl)-1-naphthalenecarboxylic acid intermediate

Industrial Scale Considerations

- Reaction Control: Precise temperature and pressure control to maximize yield and purity

- Catalysts: Acid catalysts may be used to facilitate chlorosulfonation

- Purification: Crystallization or chromatographic methods to isolate the pure compound

Retrosynthesis and Alternative Routes

While direct chlorosulfonation is the most common method, alternative synthetic routes involve:

These alternative methods focus on preparing the hydroxylated naphthoic acid precursor efficiently before chlorosulfonation.

Summary Table of Preparation Methods

Research Findings and Analysis

- The chlorosulfonation step is highly regioselective and requires careful control of reaction parameters to avoid polysubstitution or degradation.

- Hydroxylation or hydrolysis steps must be optimized to maintain the integrity of the chlorosulfonyl group, which is reactive and sensitive to moisture.

- Industrial processes adapt these methods with scaled reactors, continuous flow systems, and in-line purification to ensure reproducibility and high purity.

- The combination of chlorosulfonyl and hydroxyl groups on the naphthalene ring allows for further chemical derivatization, which is valuable in dye, pigment, and pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols can be used under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while esterification with an alcohol produces an ester.

Scientific Research Applications

6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with functional groups on the target molecules, leading to changes in their structure or function.

Comparison with Similar Compounds

Table 1: Molecular Properties of Key Naphthoic Acid Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid | 70714-67-9 | C₁₁H₇ClO₅S | 286.69 | -SO₂Cl, -OH, -COOH |

| 2-Hydroxy-1-naphthoic acid (2H1NA) | 86-48-6 | C₁₁H₈O₃ | 188.18 | -OH, -COOH |

| 6-Hydroxy-2-naphthoic acid (6H2NA) | 16712-64-4 | C₁₁H₈O₃ | 188.18 | -OH, -COOH |

| 6-Chloro-1-naphthoic acid | 16650-53-6 | C₁₁H₇ClO₂ | 206.63 | -Cl, -COOH |

| 4-Chloro-1-hydroxy-2-naphthoic acid | N/A | C₁₁H₇ClO₃ | 222.62 | -Cl, -OH, -COOH |

Key Observations :

- Reactivity : The chlorosulfonyl group in this compound enables nucleophilic substitution reactions (e.g., coupling with amines), a feature absent in hydroxy- or chloro-substituted analogs like 2H1NA or 6-chloro-1-naphthoic acid .

- Biological Activity: 2H1NA: Metabolized by bacteria (e.g., Ochrobactrum sp.) via meta-cleavage pathways involving Fe³⁺-dependent dioxygenases, yielding salicylic acid and catechol . 6H2NA: Exhibits developmental toxicity in medaka embryos, highlighting isomer-specific effects among naphthoic acids .

Environmental and Metabolic Pathways

- Degradation: 2H1NA: Degraded by Burkholderia sp. via gentisic acid, involving non-oxidative decarboxylation to 2-naphthol . this compound: Limited environmental data; its sulfonamide derivatives may persist due to stable sulfamoyl bonds .

Biological Activity

4-Phenylbutanehydrazide is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores the biological activity of 4-Phenylbutanehydrazide, focusing on its synthesis, mechanisms of action, and specific biological effects.

4-Phenylbutanehydrazide is synthesized from ethyl 4-phenylbutanoate through a hydrazinolysis reaction. The compound appears as a white solid and has been characterized using various spectroscopic techniques to confirm its structure. The general reaction scheme for its synthesis is as follows:

Antimicrobial Activity

Research indicates that 4-Phenylbutanehydrazide exhibits varying degrees of antimicrobial activity against different bacterial strains. In a study evaluating the antimicrobial properties of several hydrazides, it was found that 4-Phenylbutanehydrazide showed moderate activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective concentrations required to inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

Antiviral Activity

In addition to its antibacterial properties, 4-Phenylbutanehydrazide has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain under investigation. The compound's ability to interfere with viral entry or replication could position it as a candidate for further antiviral research.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects in vitro. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The biological activity of 4-Phenylbutanehydrazide is believed to be linked to its ability to interact with specific biological targets:

- Quorum Sensing Inhibition : Research has indicated that certain hydrazides can interfere with quorum sensing mechanisms in bacteria, potentially leading to reduced virulence.

- Enzyme Inhibition : Docking studies suggest that 4-Phenylbutanehydrazide may interact with key enzymes involved in bacterial metabolism, thereby inhibiting growth.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of various hydrazides against common pathogens demonstrated that 4-Phenylbutanehydrazide had a significant impact on the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

- Inflammation Model : In an experimental model of inflammation, treatment with 4-Phenylbutanehydrazide resulted in a marked decrease in edema and inflammatory markers, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the optimal methods for synthesizing and purifying 6-(Chlorosulfonyl)-2-hydroxy-1-naphthoic acid?

The compound is synthesized via chlorosulfonation of 1-hydroxy-2-naphthoic acid using chlorosulfonic acid at low temperatures (-10°C). After complete reaction (monitored by TLC), the mixture is quenched on ice, yielding a pinkish-grey solid. Purification involves vacuum filtration, washing with ice-cold water, and drying at 50°C under vacuum . Key challenges include controlling reaction exothermicity and avoiding over-sulfonation.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- HPLC and GC-MS are critical for identifying degradation intermediates (e.g., 2-hydroxy-1-naphthoic acid, salicylic acid) and resolving co-eluting metabolites .

- UV-Vis spectroscopy (absorbance at 297–334 nm) detects ring-cleavage products during enzymatic degradation studies .

- FTIR and ¹H-NMR confirm functional groups and reaction intermediates in carboxylation studies .

Q. How do the hydroxyl and chlorosulfonyl groups influence its chemical reactivity?

The hydroxyl group enables hydrogen bonding and metal coordination, while the chlorosulfonyl group facilitates nucleophilic substitution (e.g., with amines or alcohols). Comparative studies with analogs (e.g., 1-hydroxy-2-naphthoic acid) show that the chlorosulfonyl substituent enhances electrophilicity, enabling unique reactions like sulfonamide formation .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

- Storage : Keep in sealed containers under dry, inert conditions to prevent hydrolysis of the chlorosulfonyl group.

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation. Work in a fume hood due to potential dust inhalation hazards .

- Waste disposal : Treat as hazardous waste; incinerate or process via licensed facilities due to sulfonic acid derivatives’ environmental persistence .

Q. How does this compound coordinate with transition metals in aqueous systems?

It forms stable binary complexes with Cu²⁺, Ni²⁺, and Co²⁺ via hydroxyl and carboxylate groups. Stability constants (logK) range from 4.2 to 6.8 in 50% dioxane-water, simulating biological microenvironments. Ternary complexes with amino acids (e.g., glycine, histidine) exhibit enhanced stability (Δ logK > 0.5) due to inter-ligand interactions .

Advanced Research Questions

Q. What is the role of this compound in bacterial degradation of polycyclic aromatic hydrocarbons (PAHs)?

In Ochrobactrum sp., phenanthrene degradation proceeds via meta-cleavage of 2-hydroxy-1-naphthoic acid, yielding salicylic acid and catechol. The enzyme 2-hydroxy-1-naphthoic acid dioxygenase (Fe³⁺-dependent) catalyzes ring cleavage, confirmed by oxygen uptake assays and GC-MS metabolite profiling . Decarboxylation artifacts (e.g., 2-naphthol) complicate detection, requiring derivatization for accurate analysis .

Q. How can computational methods predict its reactivity in carboxylation or sulfonation reactions?

Density functional theory (DFT) studies reveal that CO₂ fixation on potassium 2-naphthoxide proceeds via four steps: CO₂ activation, electrophilic substitution, CO₂-K rearrangement, and H-shift. Energy profiles align with experimental yields of 2-hydroxy-6-naphthoic acid, validating the mechanism .

Q. What contradictions exist in degradation kinetics data, and how can they be resolved?

Studies report conflicting degradation rates for 1-hydroxy-2-naphthoic acid (slower) vs. 2-hydroxy-1-naphthoic acid (faster). Resolution requires standardized conditions (pH 7.2, 28°C) and enzyme induction controls. Non-competitive inhibition models explain slower kinetics in mixed-substrate systems .

Q. How do ternary metal complexes of this compound compare to binary complexes in stability?

Ternary complexes (e.g., Cu²⁺-2-hydroxy-1-naphthoic acid-glycine) are 10–100× more stable than binary analogs (logK = 8.2 vs. 6.5). Enhanced stability arises from charge delocalization and hydrophobic interactions in dioxane-water mixtures .

Q. What structural modifications enhance its bioactivity or selectivity in enzyme inhibition?

N-substitution on the naphthoate ring (e.g., methyl, methoxy groups) improves selectivity for hydroxynaphthoate hydroxylase. Activity cliffs are observed when substituting the chlorosulfonyl group with bulkier moieties, reducing binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.